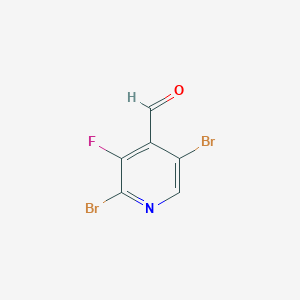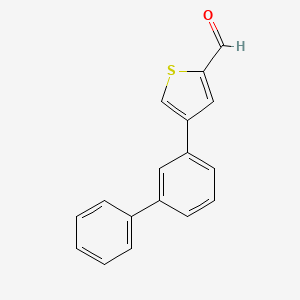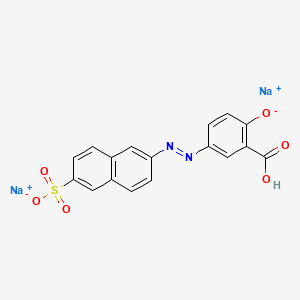
Chromgelb D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chrome Yellow D, also known as Chrome Yellow D, is a useful research compound. Its molecular formula is C17H12N2NaO6S and its molecular weight is 395.3 g/mol. The purity is usually 95%.
The exact mass of the compound Chrome Yellow D is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Chrome Yellow D suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chrome Yellow D including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Textilfärberei
Chromgelb D: wird in der Textilindustrie häufig zum Färben verwendet. Es dient als Beizfarbstoff, das heißt, es benötigt eine Beize, eine Chemikalie, die den Farbstoff auf dem Stoff fixiert. Diese Verbindung ist besonders für ihre Fähigkeit geschätzt, leuchtende Gelbtöne zu erzeugen. Die Verwendung von This compound in Textilien beschränkt sich nicht nur auf die ästhetische Verbesserung, sondern umfasst auch die Verbesserung der Echtheitseigenschaften des Gewebes, wie z. B. die Wasch- und Lichtechtheit .
Umweltstudien
In der Umweltchemie wird Beizgelb 3 auf seine Auswirkungen auf Ökosysteme, insbesondere in Gewässern, untersucht. Die Forschung konzentriert sich oft auf die durch synthetische Farbstoffe verursachte Umweltverschmutzung, einschließlich This compound, und sucht nach umweltfreundlicheren Alternativen. Die biologische Abbaubarkeit und Toxizität der Verbindung sind entscheidende Faktoren in diesen Studien .
Historische Textilanalyse
Beizgelb 3: wird auch bei der Analyse historischer Textilien verwendet. Durch die Identifizierung der Anwesenheit spezifischer Beizen und Farbstoffe wie This compound können Forscher Einblicke in die Textilproduktionsmethoden vergangener Kulturen gewinnen. Diese Informationen sind entscheidend für die Erhaltung und Restaurierung historischer Artefakte .
Kunstkonservierung
Im Bereich der Kunstkonservierung spielt This compound eine Rolle bei der Restaurierung und Konservierung von Kunstwerken. Restauratoren können diese Verbindung verwenden, um die ursprünglichen Farben von Künstlern zu analysieren und zu replizieren, insbesondere bei historischen Gemälden und Textilien, die im Laufe der Zeit verblasst sind .
Medizinische Textilien
Beizgelb 3: findet Anwendung in medizinischen Textilien, wo es zum Färben von Stoffen verwendet wird, die antimikrobielle Eigenschaften benötigen. Die Interaktion des Farbstoffs mit anderen Substanzen kann so konstruiert werden, dass den Textilien zusätzliche Funktionen wie Infektionsschutz verliehen werden .
Lebensmittelindustrie
Obwohl es sich nicht um eine direkte Anwendung handelt, ist die Untersuchung von This compound im Kontext der Lebensmittelindustrie von Bedeutung. Als synthetischer Farbstoff ähnelt er strukturell einigen Lebensmittelfarbstoffen, und die Forschung zu seinen Eigenschaften kann die Entwicklung sicherer, ungiftiger Farbstoffe für Lebensmittelprodukte fördern .
Photostabilitätsforschung
Die Photostabilität von Farbstoffen wie Beizgelb 3 ist ein kritischer Forschungsbereich, insbesondere für Materialien, die dem Licht ausgesetzt sind. Das Verständnis, wie This compound auf Lichteinwirkung reagiert, kann zur Entwicklung stabilerer Farbstoffe für verschiedene Anwendungen führen, einschließlich Anwendungen außerhalb der Textilindustrie .
Bildungswerkzeuge
Schließlich wird This compound in Bildungseinrichtungen als Werkzeug eingesetzt, um Schülern die Farbstoffchemie und die Rolle von Beizen im Färbeprozess zu vermitteln. Es bietet ein praktisches Beispiel für chemische Wechselwirkungen und industrielle Anwendungen der Chemie .
Wirkmechanismus
Target of Action
Chrome Yellow D, also known as Mordant Yellow 3, is primarily used as a pigment in various industries such as art, fashion, and industry . Its primary targets are the materials it is applied to, such as textiles, leather, plastics, cosmetics, and food . The compound imparts a bright, warm yellow color to these materials .
Mode of Action
The mode of action of Chrome Yellow D involves the direct application of the pigment to the target material. The pigment particles adhere to the material, imparting their color. This process is influenced by various factors such as the type of material, the application method, and the presence of other chemicals .
Biochemical Pathways
Research has shown that the darkening of chrome yellow d in paintings is due to a cr(vi) to cr(iii) reduction process . This process involves the interaction between the pigment and its environment, leading to changes in its chemical structure and color .
Pharmacokinetics
It’s worth noting that the pigment’s solubility and stability can influence its behavior and longevity in various environments .
Result of Action
The primary result of Chrome Yellow D’s action is the imparting of a bright, warm yellow color to the target material. Over time, the pigment may darken due to chemical changes, such as the reduction of Cr(VI) to Cr(III) . This can lead to a change in the color of the material.
Action Environment
The action of Chrome Yellow D can be influenced by various environmental factors. For example, exposure to light and certain chemical substances can trigger the Cr(VI) to Cr(III) reduction process, leading to a darkening of the pigment . Additionally, the pigment’s solubility can affect its behavior in different environments .
Eigenschaften
CAS-Nummer |
6054-97-3 |
|---|---|
Molekularformel |
C17H12N2NaO6S |
Molekulargewicht |
395.3 g/mol |
IUPAC-Name |
disodium;6-[(3-carboxy-4-oxidophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C17H12N2O6S.Na/c20-16-6-4-13(9-15(16)17(21)22)19-18-12-3-1-11-8-14(26(23,24)25)5-2-10(11)7-12;/h1-9,20H,(H,21,22)(H,23,24,25); |
InChI-Schlüssel |
CQILDDBQCRFGQQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1N=NC3=CC(=C(C=C3)[O-])C(=O)O.[Na+].[Na+] |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1N=NC3=CC(=C(C=C3)O)C(=O)O.[Na] |
Key on ui other cas no. |
6054-97-3 |
Synonyme |
CI 14095 mordant yellow 3 MY3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine;2-(9-oxoxanthen-2-yl)propanoic acid](/img/structure/B1489606.png)
![3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B1489607.png)
![2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol](/img/structure/B1489611.png)
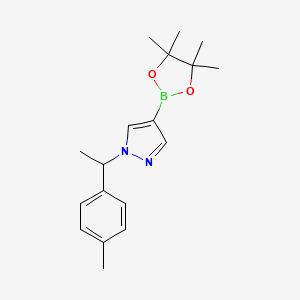
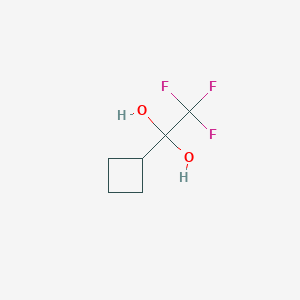

![Tert-butyl 8-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1489616.png)
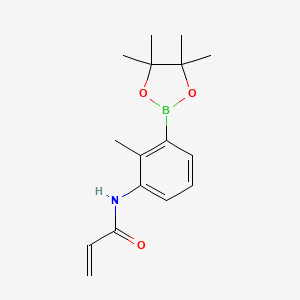
![6-Methyl-1-(P-methylphenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL](/img/structure/B1489618.png)
![2-[(4-Amino-6-hydroxy-2-pyrimidinyl)thio]-N,N-dimethylacetamide](/img/structure/B1489621.png)
![1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1489623.png)
